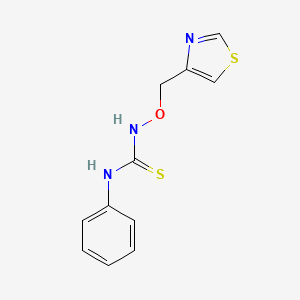
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio-: is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazole ring.
Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage, potentially breaking it down into amines and other simpler compounds.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, simpler urea derivatives.
Substitution: Various substituted phenyl or thiazole derivatives.
Aplicaciones Científicas De Investigación
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio-: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl group contribute to its binding affinity and specificity. The urea linkage may facilitate hydrogen bonding with target molecules, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-phenyl-3-(4-thiazolylmethoxy)-: Lacks the thioether linkage, potentially altering its biological activity.
Urea, 1-phenyl-3-(4-thiazolyl)-: Lacks the methoxy group, which may affect its solubility and reactivity.
Urea, 1-phenyl-3-(4-thiazolylmethyl)-: Has a different substitution pattern on the thiazole ring, impacting its chemical properties.
Uniqueness: : The presence of both the thiazole ring and the thioether linkage in Urea, 1-phenyl-3-(4-thiazolylmethoxy)-2-thio- makes it unique compared to other urea derivatives. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
24885-87-8 |
|---|---|
Fórmula molecular |
C11H11N3OS2 |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(1,3-thiazol-4-ylmethoxy)thiourea |
InChI |
InChI=1S/C11H11N3OS2/c16-11(13-9-4-2-1-3-5-9)14-15-6-10-7-17-8-12-10/h1-5,7-8H,6H2,(H2,13,14,16) |
Clave InChI |
XAPMQMMTOAQZGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NOCC2=CSC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



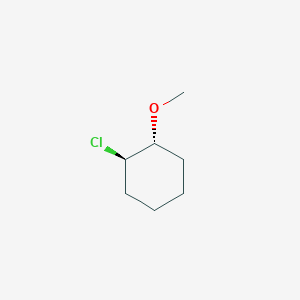
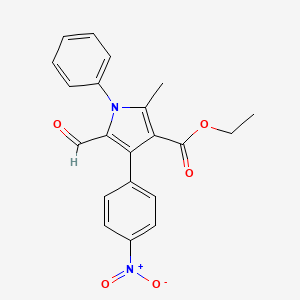

![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


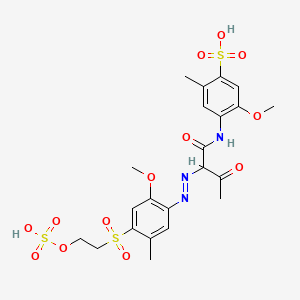
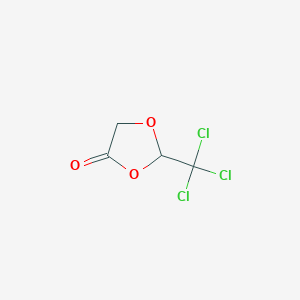
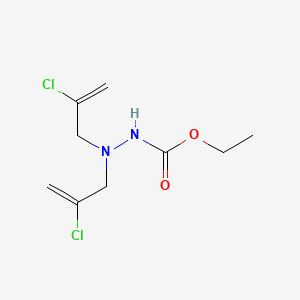
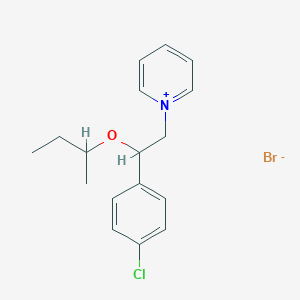
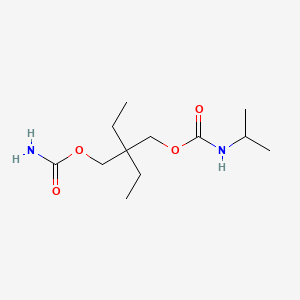
![2,8-Dioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B14702408.png)
![2-ethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B14702410.png)
